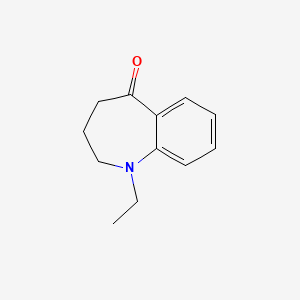![molecular formula C19H24N2O5S3 B3008991 8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-26-4](/img/structure/B3008991.png)
8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives has been explored through the use of commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method provides a convenient approach to generate a compound that serves as a precursor for the production of biologically active compounds . The significance of this synthesis lies in its potential application in the development of pharmaceuticals, particularly those with antihypertensive properties.
Molecular Structure Analysis
The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones is characterized by the presence of a spiro framework that incorporates both oxygen and nitrogen atoms within the ring system. This structure is further modified by various substituents at the 8 position, which can significantly influence the biological activity of these compounds. The structural variations, including the presence of 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl groups, play a crucial role in the pharmacological profile of these molecules .
Chemical Reactions Analysis
The chemical reactivity of the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones is largely determined by the functional groups attached to the spirocyclic core. The introduction of different substituents at the 8 position allows for the exploration of various chemical reactions that can lead to the formation of compounds with potential antihypertensive effects. The reactivity of these compounds can be tailored to target specific adrenergic receptors, which is essential for the development of antihypertensive agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 1-oxa-3,8-diazaspiro[4.5]decan-2-ones are influenced by their molecular structure and the nature of their substituents. These properties are critical in determining the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the lipophilicity, solubility, and stability of these molecules can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are important considerations in drug design .
The studies described in the provided papers focus on the synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive activity. In particular, compounds such as the 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted and (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted derivatives have been designed to act as mixed alpha- and beta-adrenergic receptor blockers. These compounds were tested in spontaneous hypertensive rats and showed a lowering of blood pressure, although they did not exhibit beta-adrenergic blocking activity. Further examination in dogs revealed that these compounds act as alpha-adrenergic blockers, with one showing a preference for alpha 2-adrenoceptor antagonism and the other for alpha 1-adrenoceptor antagonism. Tilt-response studies indicated a low potential for orthostatic hypotension at therapeutic doses .
Scientific Research Applications
Synthesis of Heterocycles
8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is utilized in the synthesis of various sulfur-containing heterocycles. This compound serves as a precursor for the synthesis of spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones. These heterocycles have been characterized using IR and 1H NMR spectral data, indicating their potential in diverse chemical applications (Reddy et al., 2001).
Crystallographic Analysis
The compound also plays a role in the study of supramolecular arrangements. The crystallographic analysis of derivatives of this compound, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, highlights the influence of substituents on the cyclohexane ring in these arrangements. This research contributes to a better understanding of molecular structures and their crystal arrangements (Graus et al., 2010).
Structural Studies
In addition to synthesis and crystallography, this compound is significant in structural studies. Research involving the relative configuration of spiro[4.5]decanes, including 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes, utilizes derivatives of this compound. These studies employ NMR techniques for characterization, offering insights into stereochemistry and molecular conformation (Guerrero-Alvarez et al., 2004).
properties
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S3/c1-15-5-6-16(2)17(14-15)28(22,23)20-9-7-19(8-10-20)21(11-12-26-19)29(24,25)18-4-3-13-27-18/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGVRPLAFXFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

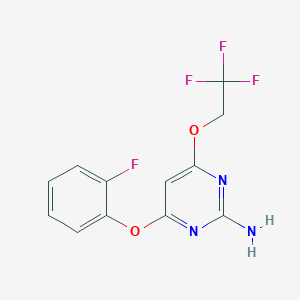
![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)
![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)
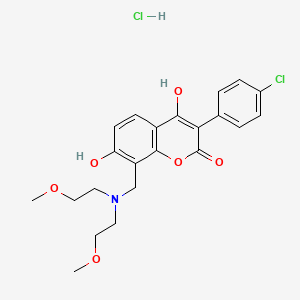
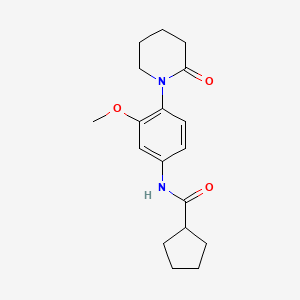
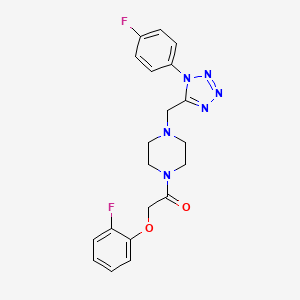


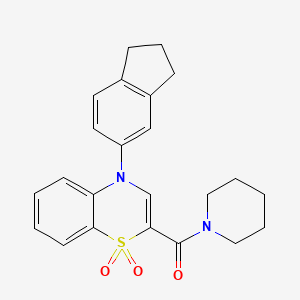


![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)

